molecular formula C11H22O B068786 (1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol CAS No. 184178-98-1

(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol

Cat. No.: B068786
CAS No.: 184178-98-1
M. Wt: 170.29 g/mol
InChI Key: DTSZTPPMUGNHKT-VWYCJHECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol involves multiple steps, including the epimerization processes at specific stages to ensure the desired configuration.

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and correct stereoisomer configuration. The process may also include the use of cryo-electron microscopy to confirm the absolute configuration .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives depending on the reagents used .

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions .

Biology

In biological research, this compound is studied for its interaction with TRPM8 receptors, which are involved in the sensation of cold. It is used to understand the mechanisms of cold sensation and pain relief .

Medicine

Medically, this compound is being investigated as a potential treatment for dry eye due to its cooling effects and ability to activate TRPM8 receptors .

Industry

In the industry, this compound is used in the formulation of cooling agents for topical applications, as well as in the production of menthol-like products .

Mechanism of Action

The mechanism of action of (1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol involves its interaction with TRPM8 receptors. These receptors are ion channels that are activated by cold temperatures and menthol. When the compound binds to these receptors, it induces a cooling sensation by allowing the influx of calcium ions into the cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is unique due to its specific stereochemistry, which gives it distinct cooling properties and makes it a valuable compound for both research and industrial applications .

Properties

CAS No.

184178-98-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(1S,2S,5R)-1,5-dimethyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10,12H,5-7H2,1-4H3/t9-,10+,11+/m1/s1

InChI Key

DTSZTPPMUGNHKT-VWYCJHECSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@](C1)(C)O)C(C)C

SMILES

CC1CCC(C(C1)(C)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)(C)O)C(C)C

Synonyms

Cyclohexanol,1,5-dimethyl-2-(1-methylethyl)-,(1S,2S,5R)-(9CI)

Origin of Product

United States

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